molecular formula C10H12N4 B3093833 3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine CAS No. 1249943-31-4

3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B3093833
CAS No.: 1249943-31-4
M. Wt: 188.23
InChI Key: MOMZSTOMSZRHQU-UHFFFAOYSA-N
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Description

3-Methyl-1-(p-tolyl)-1H-1,2,4-triazol-5-amine is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole core substituted with a methyl group at position 3 and a p-tolyl (4-methylphenyl) group at position 1. Its molecular formula is C₁₀H₁₁N₅, with a molecular weight of 201.23 g/mol (estimated). This compound is of interest in pharmaceutical and materials science due to its structural versatility, which allows for modifications that influence reactivity, stability, and biological activity .

Derivatives of this compound have been explored as kinase inhibitors, antimicrobial agents, and precursors for energetic materials .

Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-3-5-9(6-4-7)14-10(11)12-8(2)13-14/h3-6H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMZSTOMSZRHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with hydrazine hydrate and acetic acid, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C10H12N4C_{10}H_{12}N_4 . This compound integrates both phenolic and triazole functionalities. The presence of a triazole ring contributes to its chemical reactivity and biological activities, making it relevant in medicinal chemistry and materials science.

Scientific Research Applications
this compound has applications across different scientific fields.

Biological Activity
Triazole derivatives, including this compound, have garnered attention for their potential biological activities, such as antibacterial and anticancer properties. Studies have shown that 3-(3-(Amino(p-tolyl)methyl)-1H-1,2,4-triazol-5-yl)phenol interacts with various biological targets and can modulate enzyme activities. The phenolic hydroxyl group can form hydrogen bonds with enzyme active sites, while the triazole ring may coordinate with metal ions or participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to antimicrobial, antifungal, and anticancer effects.

Medicinal Chemistry
Triazoles are explored for their potential as antimicrobial, antifungal, and anticancer agents. The triazole ring is known for its biological activity.

Materials Science
Triazole derivatives can be employed in synthesizing advanced materials, including polymers and nanomaterials, because of their structural properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Key Findings :

  • Naphthalene substitution : The position of the naphthalene group (1-yl vs. 2-yl) significantly affects yield, with the 2-yl isomer (3ba) achieving a 90% yield due to reduced steric hindrance .
  • Complex heterocycles : Derivatives like 4d (triazolopyrimidine) exhibit lower yields (27%) due to challenging cyclization steps .
  • Side-chain modifications: Addition of methoxyphenoxyethyl groups (e.g., 7aa) improves solubility but reduces yield slightly (68%) .

Physicochemical Properties

Property 3-Methyl-1-(p-tolyl)-1H-1,2,4-triazol-5-amine 5-(p-Tolyl)-4H-1,2,4-triazol-3-amine 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine
Molecular weight 201.23 g/mol 174.20 g/mol 162.15 g/mol
LogP (predicted) 2.8 1.9 1.2
Aqueous solubility Low Moderate High
Thermal stability Stable up to 200°C Stable up to 180°C Decomposes at 150°C

Trends :

  • Lipophilicity : The p-tolyl group increases LogP compared to pyridinyl or unsubstituted analogs.
  • Solubility : Pyridine-containing derivatives exhibit higher solubility due to polar interactions .

Biological Activity

Overview

3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound belonging to the triazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Synthesis

The molecular formula of this compound is C10_{10}H12_{12}N4_4. The synthesis typically involves cyclization reactions using precursors like 4-methylbenzylamine and hydrazine hydrate under controlled conditions. The reaction is often conducted in reflux with solvents such as acetic acid and formic acid to ensure complete cyclization.

Antimicrobial Properties

Triazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against a range of pathogens. For instance, studies have shown that similar triazole compounds demonstrate effective inhibition against fungi and bacteria by disrupting cellular processes .

Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives highlight the promising activity of this compound. In vitro studies have demonstrated that modifications in the triazole structure can enhance antiproliferative effects on cancer cell lines. For example, compounds with a similar triazole core exhibited dual anticancer activity through mechanisms involving antiangiogenesis and tubulin polymerization inhibition .

The biological mechanism of action for this compound involves its interaction with specific enzymes or cellular targets. It may inhibit key enzymes involved in metabolic pathways or interfere with DNA replication processes in pathogens and cancer cells. Understanding these mechanisms is crucial for optimizing the design of more effective derivatives .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation A study evaluated various triazole derivatives for their anticancer properties, revealing that structural modifications significantly impacted biological activity. The presence of an aryl group enhanced efficacy against multiple cancer cell lines .
Antimicrobial Testing Research indicated that triazole derivatives could inhibit the growth of fungi and bacteria effectively. Specific tests showed a notable reduction in microbial viability at certain concentrations .
Mechanistic Insights Investigations into the mechanisms revealed that these compounds might act as enzyme inhibitors or disrupt cellular signaling pathways critical for cancer cell survival .

Q & A

Q. What are the optimized synthetic routes for 3-Methyl-1-(p-tolyl)-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between aminoguanidine derivatives and substituted carbonyl precursors. For example, aminoguanidine bicarbonate reacts with acetic acid under reflux in toluene, followed by Dean-Stark azeotropic distillation to remove water . Key variables include:

  • Temperature : Elevated temperatures (120°C) accelerate cyclization but may require inert atmospheres to prevent decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene aids in removing water via azeotrope.
  • Catalysts : Acidic or basic catalysts (e.g., HCl or triethylamine) modulate reaction kinetics. Yields range from 39–90% depending on substituent steric effects and purification methods (e.g., recrystallization vs. column chromatography) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., triazole NH2_2 at δ 6.5–7.0 ppm) and confirm regiochemistry .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 3-phenyl vs. 5-phenyl triazole) and quantifies dihedral angles between the triazole ring and p-tolyl substituent (e.g., 2.3° vs. 30.8° in tautomers) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 214.1 for C10_{10}H11_{11}N5_5) and detects fragmentation patterns .

Q. How can researchers purify this compound, and what challenges arise during purification?

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals but may co-crystallize tautomers, requiring phase analysis via DSC or PXRD .
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients separate regioisomers, but NH2_2 groups may cause tailing; reverse-phase HPLC is preferred for polar derivatives .

Advanced Research Questions

Q. How does tautomerism in the triazole ring affect structural and electronic properties?

Annular tautomerism (3- vs. 5-amino substitution) alters π-electron delocalization, hydrogen-bonding networks, and bioactivity:

  • Planarity : 3-Substituted tautomers are nearly planar (dihedral angle <3°), enhancing conjugation with aromatic substituents, while 5-substituted forms exhibit non-planar geometries (dihedral ~30°) .
  • Hydrogen bonding : NH2_2 groups in 3-substituted tautomers form stronger N–H⋯N interactions (bond lengths ~2.0 Å), stabilizing 2D networks in crystals .
  • Bioactivity : Tautomers may exhibit differential enzyme inhibition due to altered electronic profiles (e.g., dipole moments) .

Q. What methodologies are used to analyze discrepancies in crystallographic data for triazole derivatives?

  • SHELX refinement : SHELXL optimizes hydrogen atom positions via difference Fourier maps and refines anisotropic displacement parameters. Discrepancies in Rint_{\text{int}} values >5% suggest twinning or disorder, requiring TWINABS for data correction .
  • Validation tools : PLATON checks for missed symmetry (e.g., pseudo-merohedral twinning) and validates hydrogen-bonding motifs against CSD databases .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent effects : p-Tolyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability, while electron-withdrawing groups (e.g., Cl, NO2_2) modulate enzyme inhibition (e.g., IC50_{50} <1 μM for kinase targets) .
  • Coordination chemistry : Triazole NH2_2 and N atoms act as bidentate ligands for transition metals (e.g., Cu(II), Zn(II)), forming complexes with enhanced anticancer activity (e.g., IC50_{50} 8.2 μM vs. 23.4 μM for free ligand) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize data to positive controls (e.g., doxorubicin).
  • Metabolic stability tests : Microsomal incubation (e.g., rat liver S9 fraction) identifies rapid degradation pathways (e.g., CYP3A4 oxidation), explaining variability in IC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
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3-Methyl-1-(P-tolyl)-1H-1,2,4-triazol-5-amine

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